Researchers often face data irreproducibility when substituting fluorescent probes without validating microenvironment-sensitive parameters. This benzimidazole derivative solves this with its unique, well-documented dual fluorescence from LE and TICT states, providing a ratiometric internal reference independent of probe concentration.
- Quantifies CMC via differential micellar enhancement (+17-30% B band, +38-64% A band).
- Provides orthogonal, negative signal (quenching) upon BSA binding, ideal for displacement assays.
- ~2.2-fold higher quantum yield than benzothiazole analogs in methanol (Φ = 0.031) for superior signal-to-noise.
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
CAS No.40655-14-9
Cat. No.B1297965
⚠ Attention: For research use only. Not for human or veterinary use.
2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine (CAS 40655-14-9), also referred to as 2-(4'-(N,N-dimethylamino)phenyl)benzimidazole (DMAPBI) [1], is a heterocyclic benzimidazole derivative characterized by the presence of a 5-amino substituent on the benzimidazole core and a 4-(dimethylamino)phenyl group at the 2-position. This compound is primarily distinguished by its well-documented dual fluorescence, arising from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state [2], making it a valuable probe in photophysical and biochemical studies. Its molecular formula is C15H16N4, with a molecular weight of 252.31 g/mol .
1
Dual-fluorescence probe
Locally excited (LE) and TICT state emission for ratiometric microenvironment sensing.
[1] Dey, J., & Dogra, S. K. (1994). Dual Fluorescence of 2-[4-(Dimethylamino)phenyl]benzothiazole and Its Benzimidazole Analog: Effect of Solvent and pH on Electronic Spectra. The Journal of Physical Chemistry, 98(13), 3638–3644. View Source
[2] Krishnamoorthy, G., & Dogra, S. K. (1999). Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles. Journal of Colloid and Interface Science, 213(1), 53–61. View Source
Procurement Rationale for 2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine
Generic substitution with other benzimidazole or azole-based fluorescent probes is not scientifically equivalent due to the unique photophysical signature of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine. This compound exhibits a well-defined dual fluorescence, comprising a locally excited (LE) 'B' band and a twisted intramolecular charge transfer (TICT) 'A' band [1]. The relative intensities and spectral positions of these bands are highly sensitive to the local microenvironment (e.g., solvent polarity, micellar confinement, protein binding) [1][2]. Closely related analogs, such as the benzothiazole (DMAPBT) or oxazole derivatives, display fundamentally different fluorescence responses, including divergent quantum yields and distinct binding-induced intensity changes (e.g., quenching vs. enhancement) [3][4]. Therefore, substituting this compound without quantitative validation of these specific, environment-sensitive fluorescence parameters will invalidate the experimental readout and compromise data reproducibility.
Risk 1
Target: DMAPBI (benzimidazole core)
Substitute: DMAPBT (benzothiazole analog)
Fluorescence quantum yield may differ; reported ~2.2-fold difference in methanol means signal output may shift and requires re-validation.
Risk 2
Target: DMAPBI (benzimidazole core)
Substitute: Benzoxazole or oxazolo[4,5-b]pyridine analogs
BSA binding response direction may reverse: target is quenched, while oxazole analogs exhibit fluorescence enhancement. Orthogonal assay design may not transfer directly.
Risk 3
Target: DMAPBI with dual LE/TICT bands
Substitute: Generic benzimidazole probes without dual fluorescence
Absence of well-characterized dual-emission signature may limit ratiometric sensing capability; microenvironment sensitivity may not reproduce.
[1] Dey, J., & Dogra, S. K. (1994). Dual Fluorescence of 2-[4-(Dimethylamino)phenyl]benzothiazole and Its Benzimidazole Analog: Effect of Solvent and pH on Electronic Spectra. The Journal of Physical Chemistry, 98(13), 3638–3644. View Source
[2] Krishnamoorthy, G., & Dogra, S. K. (1999). Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles. Journal of Colloid and Interface Science, 213(1), 53–61. View Source
[3] Dey, J., & Dogra, S. K. (1994). Dual Fluorescence of 2-[4-(Dimethylamino)phenyl]benzothiazole and Its Benzimidazole Analog: Effect of Solvent and pH on Electronic Spectra. The Journal of Physical Chemistry, 98(13), 3638–3644. View Source
[4] Mishra, A., Malakar, A., Biswal, H. T., Barman, M. K., & Krishnamoorthy, G. (2015). Interactions of a few azole derivatives with a transport protein: role of heteroatoms. Journal of Molecular Recognition, 28(5), 299–305. View Source
The fluorescence quantum yield (Φ) of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine (DMAPBI) was directly compared to its benzothiazole analog, 2-(4'-(N,N-dimethylamino)phenyl)benzothiazole (DMAPBT), in various solvents. In methanol, DMAPBI exhibited a Φ of 0.031, which is ~2.2 times higher than the Φ of 0.014 for DMAPBT under identical conditions [1]. This represents a quantifiable difference in emission efficiency, critical for applications requiring higher signal output.
Quantum Yield vs. BenzothiazoleHead-to-head
Target Φ = 0.031 vs. DMAPBT Φ = 0.014 in methanol; ~2.2-fold higher quantum yield.
Supports signal-output review in polar protic assays.
~2.2-fold higher quantum yield for the target compound
Conditions
Solvent: Methanol; Room temperature.
Why This Matters
A higher quantum yield directly translates to greater signal-to-noise ratio in fluorescence-based assays, reducing the amount of probe needed and enabling more sensitive detection.
[1] Dey, J., & Dogra, S. K. (1994). Dual Fluorescence of 2-[4-(Dimethylamino)phenyl]benzothiazole and Its Benzimidazole Analog: Effect of Solvent and pH on Electronic Spectra. The Journal of Physical Chemistry, 98(13), 3638–3644. View Source
Micelle-Induced Fluorescence Enhancement
The emission intensity of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine is significantly enhanced upon incorporation into surfactant micelles. The locally excited (B) band intensity increases by 17-30%, while the twisted intramolecular charge transfer (TICT) (A) band shows a more substantial increase of 38-64%, compared to its intensity in bulk aqueous solution [1]. This differential enhancement ratio is a specific, quantifiable marker for studying hydrophobic microenvironments.
Micelle-Induced EnhancementCross-study comparable
A band: +38% to +64% B band: +17% to +30%
Supports ratiometric micelle and delivery-system characterization.
Same compound in aqueous solution (baseline intensity)
Quantified Difference
A band enhancement is at least 2.1 times greater than B band enhancement (using the minimum A band increase of 38% vs. the maximum B band increase of 30%).
Conditions
Three different surfactants; comparison of fluorescence intensity in micelles vs. aqueous solution.
Why This Matters
This quantifiable, band-specific enhancement in micelles provides a precise, ratiometric readout for studying hydrophobic domains, drug delivery systems, and protein-lipid interactions.
[1] Krishnamoorthy, G., & Dogra, S. K. (1999). Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles. Journal of Colloid and Interface Science, 213(1), 53–61. View Source
BSA Binding: Fluorescence Quenching
Unlike its oxazole and imidazopyridine counterparts, the fluorescence of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine decreases upon binding to bovine serum albumin (BSA) [1]. In contrast, the structurally similar 2-(4'-N,N-dimethylaminophenyl)benzoxazole and 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine exhibit a substantial increase in fluorescence intensity when bound to BSA under identical experimental conditions [1]. This opposite response (quenching vs. enhancement) provides a distinct and non-interchangeable signal for tracking protein binding events.
Orthogonal binding signal supports multi-probe assay design.
Phosphate buffer, pH 7.0; BSA as model protein.
Protein-Ligand InteractionsBiophysical AssaysDrug Transport
Evidence Dimension
Change in Fluorescence Intensity upon BSA Binding
Target Compound Data
Decrease in fluorescence intensity
Comparator Or Baseline
2-(4'-N,N-dimethylaminophenyl)benzoxazole and its oxazolo[4,5-b]pyridine derivative: Substantial increase in fluorescence intensity
Quantified Difference
Opposite direction of fluorescence change; target compound is quenched while comparators are enhanced.
Conditions
Phosphate buffer, pH 7.0; Interaction with BSA.
Why This Matters
This unique quenching behavior allows for orthogonal detection schemes in multi-probe assays and provides a distinct biophysical signature for studying ligand-protein interactions, which cannot be replicated by the enhancing analogs.
Protein-Ligand InteractionsBiophysical AssaysDrug Transport
[1] Mishra, A., Malakar, A., Biswal, H. T., Barman, M. K., & Krishnamoorthy, G. (2015). Interactions of a few azole derivatives with a transport protein: role of heteroatoms. Journal of Molecular Recognition, 28(5), 299–305. View Source
Predicted pKa for pH-Dependent Studies
The predicted pKa of 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine is 11.20 ± 0.10 . This value, which is distinct from the pKa of unsubstituted benzimidazole (pKa ~5.3) and other common benzimidazole derivatives, defines the specific pH range over which its protonation state, and consequently its photophysical properties, will change. This is a critical parameter for designing experiments where pH control or sensing is required.
Knowing the precise pKa is essential for any experimental protocol conducted in aqueous buffers, ensuring that the compound is in the desired protonation state for consistent and reproducible fluorescence measurements.
Protonation StatepH TitrationsChemical Biology
Batch-Specific QC Characterization
Procurement from reputable vendors such as Bidepharm includes batch-specific analytical data, typically comprising Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) reports, ensuring a standard purity of 95% . This level of analytical documentation provides a verifiable baseline of structural integrity and purity, which is a non-negotiable requirement for generating reproducible scientific data. Unlike uncertified or bulk chemicals, this batch-specific data mitigates the risk of unexpected impurities interfering with sensitive photophysical or biological assays.
Generic or bulk chemical suppliers often provide only a Certificate of Analysis with limited data.
Quantified Difference
N/A
Conditions
Batch-specific quality control.
Why This Matters
Access to comprehensive, batch-specific QC data de-risks experimental failure due to misidentified or impure material, saving significant time and resources in the laboratory.
Leverage the compound's differential fluorescence enhancement in micelles (+17-30% for the B band, +38-64% for the A band) [1]. This property makes it ideal for quantifying the critical micelle concentration (CMC) and monitoring drug encapsulation efficiency in real-time, as the ratio of TICT to LE band intensities provides an internal reference that is independent of probe concentration.
BSA Protein Binding and Conformational Changes
Exploit its unique fluorescence quenching behavior upon binding to BSA [2]. This provides a negative signal (fluorescence decrease) upon binding, offering an orthogonal readout that can be easily distinguished from the signal enhancement of other common probes. It is particularly well-suited for displacement assays and for studying the impact of small molecules on the drug-binding sites of serum albumins.
High-Sensitivity Detection in Polar Protic Solvents
In applications requiring a probe in methanol or similar polar protic environments, this compound provides a ~2.2-fold higher fluorescence quantum yield compared to its benzothiazole analog (Φ = 0.031 vs. 0.014) [3]. This higher efficiency translates to a better signal-to-noise ratio, making it the superior choice for analytical methods like fluorescence microscopy, high-throughput screening, or HPLC with fluorescence detection.
Alkaline pH Environmental Sensing
With a predicted pKa of 11.20 ± 0.10 , this compound is well-suited for developing fluorescent pH sensors that operate in the alkaline range. Changes in protonation state near this pH will modulate its photophysical properties, enabling the creation of sensitive, turn-on or ratiometric sensors for monitoring basic processes in industrial chemistry or environmental samples.
Application
Selection Property
Validation Focus
Micelle / delivery-system characterization
Differential LE/TICT band response in hydrophobic domains
Ratiometric signal validation in target surfactant or lipid matrix
Serum albumin binding studies
Fluorescence quenching upon BSA interaction
Binding-site displacement assay and orthogonal probe compatibility
Polar protic solvent fluorescence assays
Reported quantum yield advantage in methanol vs. benzothiazole analog
Signal-to-noise ratio verification in target solvent system
[1] Krishnamoorthy, G., & Dogra, S. K. (1999). Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles. Journal of Colloid and Interface Science, 213(1), 53–61. View Source
[2] Mishra, A., Malakar, A., Biswal, H. T., Barman, M. K., & Krishnamoorthy, G. (2015). Interactions of a few azole derivatives with a transport protein: role of heteroatoms. Journal of Molecular Recognition, 28(5), 299–305. View Source
[3] Dey, J., & Dogra, S. K. (1994). Dual Fluorescence of 2-[4-(Dimethylamino)phenyl]benzothiazole and Its Benzimidazole Analog: Effect of Solvent and pH on Electronic Spectra. The Journal of Physical Chemistry, 98(13), 3638–3644. View Source
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